molecular formula C29H24F2N2O3 B303802 N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B303802
M. Wt: 486.5 g/mol
InChI Key: HEEVBMIOUFQNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DPHQ, is a synthetic compound that has been widely studied for its potential applications in the field of medicine. DPHQ belongs to the class of quinolinecarboxamide derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not yet fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, a group of inflammatory mediators. N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to have a number of biochemical and physiological effects, including the inhibition of the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been found to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme that is involved in the production of nitric oxide, a molecule that plays a key role in the regulation of inflammation and immune responses.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs for the treatment of inflammatory and pain-related conditions. However, one of the major limitations of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its poor solubility in aqueous solutions, which may limit its bioavailability and therapeutic efficacy.

Future Directions

There are several future directions for the research on N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One of the major areas of research is the development of new formulations of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide that can improve its solubility and bioavailability. Another area of research is the investigation of the potential applications of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in the treatment of various inflammatory and pain-related conditions, such as rheumatoid arthritis, osteoarthritis, and neuropathic pain. Finally, the development of new analogs of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide with improved pharmacological properties and reduced toxicity is another area of research that holds great promise for the future.

Synthesis Methods

The synthesis of N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves a multi-step process that begins with the reaction of 2,6-difluoroaniline with 3-phenoxybenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then subjected to a series of chemical reactions involving the use of various reagents, such as sodium borohydride, hydrochloric acid, and acetic acid, to yield the final product.

Scientific Research Applications

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential applications in the field of medicine. One of the major areas of research has been its use as an anti-inflammatory and analgesic agent. Studies have shown that N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide exhibits potent anti-inflammatory and analgesic effects in animal models of inflammation and pain.

properties

Product Name

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C29H24F2N2O3

Molecular Weight

486.5 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C29H24F2N2O3/c1-17-25(29(35)33-28-21(30)12-6-13-22(28)31)26(27-23(32-17)14-7-15-24(27)34)18-8-5-11-20(16-18)36-19-9-3-2-4-10-19/h2-6,8-13,16,26,32H,7,14-15H2,1H3,(H,33,35)

InChI Key

HEEVBMIOUFQNJI-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=C(C=CC=C5F)F

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=C(C=CC=C5F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.